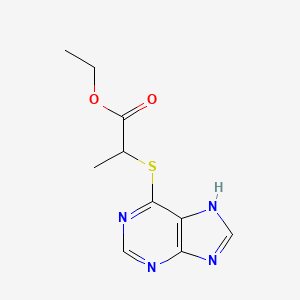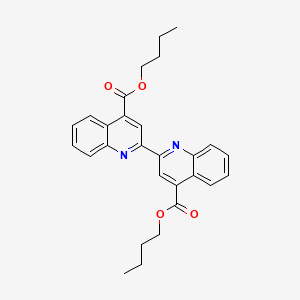![molecular formula C13H12N2OS2 B15079219 N'-[4-(methylsulfanyl)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B15079219.png)
N'-[4-(methylsulfanyl)benzylidene]-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-(METHYLTHIO)BENZYLIDENE)-2-THIOPHENECARBOHYDRAZIDE is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(METHYLTHIO)BENZYLIDENE)-2-THIOPHENECARBOHYDRAZIDE typically involves the condensation reaction between 4-(methylthio)benzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-(METHYLTHIO)BENZYLIDENE)-2-THIOPHENECARBOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-(METHYLTHIO)BENZYLIDENE)-2-THIOPHENECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N’-(4-(METHYLTHIO)BENZYLIDENE)-2-THIOPHENECARBOHYDRAZIDE involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(4-(METHYLTHIO)BENZYLIDENE)ISONICOTINOHYDRAZIDE
- N’-(4-(METHYLTHIO)BENZYLIDENE)-2-(2-THIENYL)ACETOHYDRAZIDE
- N’-(4-(ALLYLOXY)BENZYLIDENE)ISONICOTINOHYDRAZIDE
Uniqueness
N’-(4-(METHYLTHIO)BENZYLIDENE)-2-THIOPHENECARBOHYDRAZIDE is unique due to the presence of both a thiophene ring and a methylthio group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C13H12N2OS2 |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2OS2/c1-17-11-6-4-10(5-7-11)9-14-15-13(16)12-3-2-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+ |
InChI-Schlüssel |
QWELGMUGFFBQHL-NTEUORMPSA-N |
Isomerische SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Löslichkeit |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079138.png)
![Ethyl 7-(4-bromobenzoyl)-3-(1-naphthyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15079143.png)

![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[4-(pentyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079154.png)
![4-{[(E)-2-Thienylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079174.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B15079182.png)

![ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B15079196.png)
![3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B15079210.png)


![4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15079221.png)
![N-(2-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B15079225.png)
